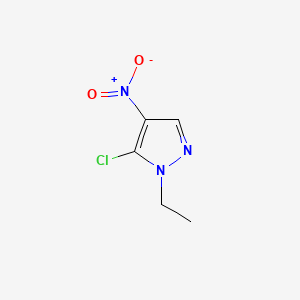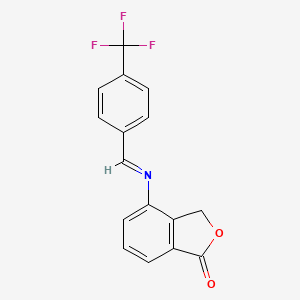
(E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one, also known as TFB-TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and glutamate transporters are responsible for the removal of excess glutamate from the synaptic cleft. TFB-TBOA has been extensively studied due to its potential as a tool for investigating the role of glutamate transporters in various physiological and pathological conditions.
Mecanismo De Acción
The mechanism of action of (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one involves its interaction with glutamate transporters. It binds to the transporter protein and blocks the uptake of glutamate into the presynaptic neuron. This leads to an increase in extracellular glutamate levels and can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
(E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been linked to neurotoxicity, seizures, and neuroinflammation. It has also been shown to affect synaptic plasticity and long-term potentiation, which are important processes for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one is its potency as a glutamate transporter inhibitor. It can be used at low concentrations to achieve a significant effect on glutamate levels. However, one limitation is its potential for off-target effects. It has been shown to interact with other proteins besides glutamate transporters, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one. One area of interest is its potential as a therapeutic agent for neurological disorders. It has been shown to have neuroprotective effects in certain models of neurodegeneration. Another area of interest is its use as a tool for investigating the role of glutamate transporters in various physiological and pathological conditions. New studies could also explore the potential for (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one to be used in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one involves a multi-step process that starts with the reaction of 4-(trifluoromethyl)benzaldehyde with 2-aminophenol to form 4-(trifluoromethyl)benzylideneamino-2-phenol. This intermediate is then reacted with isobenzofuran-1(3H)-one in the presence of a base to yield (E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one.
Aplicaciones Científicas De Investigación
(E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one has been used extensively in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. It has been shown to be a potent inhibitor of glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate has been linked to a variety of effects, including neurotoxicity, seizures, and neuroinflammation.
Propiedades
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methylideneamino]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-6-4-10(5-7-11)8-20-14-3-1-2-12-13(14)9-22-15(12)21/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGCCOHPUIYAGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N=CC3=CC=C(C=C3)C(F)(F)F)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-(trifluoromethyl)benzylideneamino)isobenzofuran-1(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Boronic acid, B-[4-(1-naphthalenyl-2-naphthalenylamino)phenyl]-](/img/structure/B571876.png)
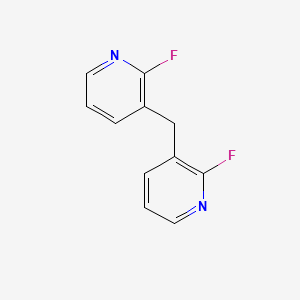
![3-[(1-Naphthyloxy)methyl]phenylboronic acid](/img/structure/B571879.png)
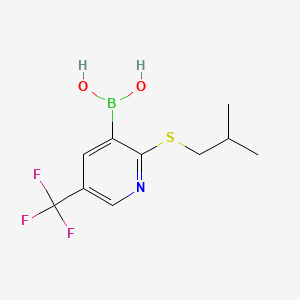


![benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/no-structure.png)
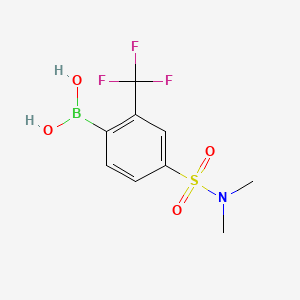
![5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B571890.png)
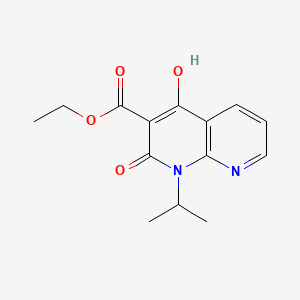


![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)
